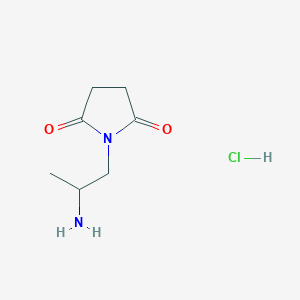

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride

Übersicht

Beschreibung

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride is a chemical compound belonging to the class of pyrrolidines. It is a white crystalline powder that is soluble in water and has a molecular weight of 188.7 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and research applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride involves several steps. One common method includes the reaction of pyrrolidine-2,5-dione with 2-aminopropylamine under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and support green chemistry principles .

Analyse Chemischer Reaktionen

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride serves as a crucial building block for synthesizing various bioactive molecules and pharmaceuticals. Its structural features allow it to participate in diverse chemical reactions such as oxidation, reduction, nucleophilic substitution, and hydrolysis.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using agents like potassium permanganate. |

| Reduction | Reduction can be performed with sodium borohydride or lithium aluminum hydride. |

| Substitution | Nucleophilic substitutions can occur under basic conditions. |

| Hydrolysis | Hydrolysis leads to carboxylic acids and amines. |

Biology

The compound's biological applications are being extensively studied for its potential to modulate various biological pathways and interactions with proteins. It is particularly noted for its ability to influence the activity of enzymes involved in metabolic processes, which may have implications for understanding disease mechanisms .

Medicine

Research has highlighted the compound's potential therapeutic applications, especially in treating neurological disorders and pain management. Notably, derivatives of pyrrolidine-2,5-dione have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune regulation . This suggests that this compound could play a role in developing new cancer therapies.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Cancer Treatment : A study highlighted its role as an IDO1 inhibitor, suggesting that it could be effective in enhancing anti-tumor immunity by altering tryptophan metabolism .

- Neurological Research : Investigations into its effects on neurotransmitter systems indicate potential applications in treating conditions such as depression and anxiety disorders.

- Material Science : The compound has also been explored for its utility in developing new materials due to its unique chemical structure which can influence physical properties.

Wirkmechanismus

The mechanism of action of 1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate voltage-gated sodium and calcium channels, as well as GABA transporters. These interactions contribute to its anticonvulsant and antinociceptive effects . Additionally, the compound may influence the activity of various enzymes and receptors involved in pain and neurological pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride can be compared with other similar compounds, such as:

Pyrrolidine-2,5-dione: A core structure present in many bioactive molecules.

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: A compound with higher anticonvulsant activity compared to reference drugs.

Ethosuximide: A well-known antiepileptic drug with a similar pyrrolidine-2,5-dione core.

The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications, making it a valuable compound for further research and development.

Biologische Aktivität

1-(2-Aminopropyl)pyrrolidine-2,5-dione hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which includes an amino group and a dione functional group. The molecular formula can be represented as C₅H₈ClN₃O₂, with a molecular weight of approximately 173.58 g/mol. The presence of the amino group suggests potential interactions with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The amino and carbonyl groups can form hydrogen bonds with enzymes, potentially modulating their activity.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurotransmission.

- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells through activation of caspases and other apoptotic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest that the compound could be developed into a new antimicrobial agent, particularly in light of rising antibiotic resistance .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines:

Case Study: Breast Cancer Cell Line

- Cell Line : MCF-7 (human breast cancer)

- IC50 Value : 15 μM after 48 hours of treatment

- Mechanism : Induction of apoptosis via activation of caspases

This activity suggests that this compound may serve as a lead compound for developing anticancer therapies .

Anticonvulsant Activity

Recent studies have identified this compound as part of a series with potent anticonvulsant properties. It has been tested in various seizure models:

- Maximal Electroshock (MES) Test : Demonstrated significant protection against seizures.

- Psychomotor Seizure Model : Showed broad-spectrum anticonvulsant activity.

The structure-activity relationship indicates that modifications to the pyrrolidine core can enhance efficacy against seizures while maintaining safety profiles .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anticonvulsant | Protects against seizures in animal models |

Eigenschaften

IUPAC Name |

1-(2-aminopropyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.ClH/c1-5(8)4-9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVHTQFVHJIIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)CCC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.